Calcium acetate hydrate

Description

Properties

IUPAC Name |

calcium;diacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Ca.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKKWWCELHKGKB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

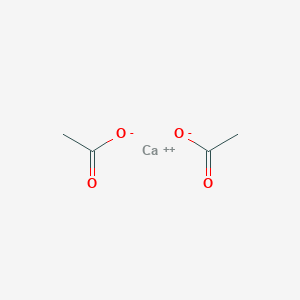

CC(=O)[O-].CC(=O)[O-].O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074257 | |

| Record name | Calcium acetate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Calcium acetate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5743-26-0 | |

| Record name | Calcium acetate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium acetate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, calcium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM ACETATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZA48GIM5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Calcium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and critical properties of calcium acetate (B1210297) hydrate (B1144303). The information presented herein is intended to serve as a valuable resource for professionals in research, chemical synthesis, and pharmaceutical development, offering detailed experimental protocols and structured data for practical application.

Introduction

Calcium acetate (Ca(CH₃COO)₂) is the calcium salt of acetic acid. It is a compound of significant interest in various fields, including its use as a food additive (E263), a stabilizer, a buffer, and notably in medicine as a phosphate (B84403) binder for patients with hyperphosphatemia in end-stage renal disease.[1] The compound is typically found in its hydrated form, most commonly as the monohydrate (Ca(CH₃COO)₂·H₂O), which is more stable than the highly hygroscopic anhydrous form.[2] Understanding the synthesis and thorough characterization of calcium acetate hydrate is crucial for ensuring its purity, stability, and efficacy in its various applications.

This guide details common synthesis routes, provides step-by-step protocols for key characterization techniques, and presents quantitative data in a clear, tabular format.

Synthesis of this compound

The synthesis of calcium acetate is typically achieved through a straightforward acid-base neutralization reaction. The most common methods involve the reaction of a calcium source with acetic acid.[3]

Synthesis from Calcium Carbonate

A widely used and economical method involves the reaction of calcium carbonate (CaCO₃) with acetic acid (CH₃COOH).[1][3] The calcium carbonate can be sourced from minerals like limestone or marble, or from biogenic sources such as eggshells or mollusk shells.[4][5]

The reaction proceeds as follows: CaCO₃(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + H₂O(l) + CO₂(g)

Synthesis from Calcium Hydroxide (B78521)

Alternatively, calcium hydroxide (Ca(OH)₂), also known as slaked or hydrated lime, can be used as the calcium source.[3]

The reaction is as follows: Ca(OH)₂(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + 2H₂O(l)

Isolation and Purification

Isolating crystalline this compound requires careful control of conditions, as its solubility paradoxically decreases with increasing temperature.[6] Common isolation techniques include:

-

Evaporation: The resulting aqueous solution is heated and concentrated. For the monohydrate, this is often done by heating to around 80°C while adding a small amount of acetic acid to facilitate the precipitation of the monohydrate form.

-

Salting Out: Acetone can be slowly added to a concentrated aqueous solution of calcium acetate to induce the precipitation of a fine, white solid, which is then filtered and washed.[6]

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium acetate (B1210297) hydrate (B1144303) (Ca(CH₃COO)₂·xH₂O) is a chemical compound with significant applications in the pharmaceutical and food industries. In medicine, it is primarily utilized as a phosphate (B84403) binder for the management of hyperphosphatemia in patients with end-stage renal disease.[1][2][3] Its role as a food additive (E263) involves acting as a stabilizer, buffer, and sequestrant.[4] A thorough understanding of its physical and chemical properties is paramount for its effective and safe use in these applications, as well as for the development of new formulations and quality control. This guide provides a comprehensive overview of the core physical and chemical characteristics of calcium acetate hydrate, detailed experimental protocols for their determination, and visualizations of its mechanism of action and production processes.

Physical and Chemical Properties

The physical and chemical properties of this compound can vary slightly depending on the degree of hydration. The monohydrate is a common form.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₈CaO₅ (monohydrate) | [1] |

| Molecular Weight | 176.18 g/mol (monohydrate) | [1] |

| 158.17 g/mol (anhydrous) | [2][5][6] | |

| Appearance | White, hygroscopic crystalline solid, which may be needles, granules, or powder. | [3] |

| Odor | Slight acetic acid odor. | [2][7] |

| Melting Point | Decomposes at 160 °C (320 °F; 433 K) to calcium carbonate and acetone. | [2][7] |

| Density | 1.509 g/cm³ | [2][4] |

| Bulk Density | ~400 kg/m ³ | [3][8] |

| Solubility in Water | 37.4 g/100 mL (0 °C) | [2] |

| 34.7 g/100 mL (20 °C) | [2] | |

| 29.7 g/100 mL (100 °C) | [2] | |

| 400 g/L | [8] | |

| Solubility in other solvents | Slightly soluble in methanol; insoluble in acetone, ethanol, and benzene. | [2] |

| pH | 6.3 - 9.6 | [3] |

| 7.2 - 7.8 (50 g/L in H₂O at 20 °C) | [8] | |

| 7.6 (0.2M aqueous solution) | [7] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of this compound, adapted from established pharmacopeial and standard testing methods.

Determination of Melting Point (Capillary Method)

This protocol is adapted from the European Pharmacopoeia (Ph. Eur. method 2.2.14) and USP <741> guidelines.[2][9][10][11][12]

Apparatus:

-

Melting point apparatus with a suitable liquid bath (e.g., silicone oil) and a means of stirring.

-

Calibrated thermometer with 0.5 °C graduations.

-

Glass capillary tubes (internal diameter 0.9-1.1 mm, sealed at one end).

Procedure:

-

Sample Preparation: Dry a finely powdered sample of this compound in a vacuum desiccator over silica (B1680970) gel for 24 hours.

-

Loading the Capillary Tube: Introduce a sufficient quantity of the dried powder into a capillary tube to form a compact column of 4-6 mm in height.

-

Measurement:

-

Raise the temperature of the bath to approximately 10 °C below the expected decomposition temperature of 160 °C.

-

Adjust the heating rate to about 1 °C/min.

-

When the temperature is 5 °C below the expected decomposition point, insert the capillary tube into the apparatus.

-

Record the temperature at which the substance is observed to decompose, often characterized by a change in appearance such as charring or evolution of gas.

-

Determination of Bulk Density

This protocol is based on ASTM D7481-18 (Method A) for determining the loose bulk density of powders.[3][8]

Apparatus:

-

Graduated cylinder (250 mL, readable to 2 mL).

-

Funnel with a large orifice to ensure free flow of the powder.

-

Balance with a precision of 0.1 g.

Procedure:

-

Sample Preparation: Pass a sufficient quantity of this compound powder through a sieve with 1.0 mm apertures to break up any agglomerates.

-

Measurement:

-

Weigh approximately 100 g of the sieved powder.

-

Gently pour the powder through the funnel into the dry graduated cylinder without compacting it.

-

Level the surface of the powder without compacting and read the unsettled apparent volume (V₀) to the nearest graduated unit.

-

Calculate the bulk density using the formula: Bulk Density = mass / V₀.

-

Determination of pH

This protocol is adapted from the AOAC Official Method 981.12.[13][14][15]

Apparatus:

-

Calibrated pH meter with a glass electrode.

-

Standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Beakers and magnetic stirrer.

Procedure:

-

Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.

-

Sample Preparation: Prepare a solution of this compound in deionized water at a specified concentration (e.g., 50 g/L).

-

Measurement:

-

Immerse the pH electrode in the sample solution.

-

Stir the solution gently.

-

Allow the reading to stabilize and record the pH value.

-

Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for the thermogravimetric analysis of a hydrated salt to determine its water content and decomposition profile.[16][17][18][19]

Apparatus:

-

Thermogravimetric analyzer (TGA) with a sensitive microbalance and a furnace.

-

Inert gas supply (e.g., nitrogen).

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 5-10 mg) into a tared TGA sample pan.

-

Measurement:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 800 °C).

-

Continuously record the sample weight as a function of temperature.

-

The resulting TGA curve will show weight loss steps corresponding to the loss of water of hydration and subsequent decomposition.

-

Visualizations

Mechanism of Action: Phosphate Binding

Calcium acetate is a widely used phosphate binder in patients with hyperphosphatemia. Its mechanism of action is a direct chemical interaction in the gastrointestinal tract.[1][2][7][20][21]

Manufacturing Process Workflow

The manufacturing of calcium acetate typically involves the reaction of a calcium source with acetic acid. The following diagram illustrates a general workflow.[4][22][23]

Synthesis of this compound

The laboratory synthesis of this compound can be achieved through the reaction of calcium carbonate with acetic acid, followed by precipitation.[24][25]

References

- 1. researchgate.net [researchgate.net]

- 2. Appendix V A. Determination of Melting Point [drugfuture.com]

- 3. standards.globalspec.com [standards.globalspec.com]

- 4. CN102643187A - Production method of calcium acetate - Google Patents [patents.google.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. scribd.com [scribd.com]

- 7. Phosphate binder - Wikipedia [en.wikipedia.org]

- 8. industrialphysics.com [industrialphysics.com]

- 9. uspbpep.com [uspbpep.com]

- 10. thinksrs.com [thinksrs.com]

- 11. scribd.com [scribd.com]

- 12. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 13. scribd.com [scribd.com]

- 14. ars.usda.gov [ars.usda.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 19. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 20. Powder Characterization according to ASTM Standards [microtrac.com]

- 21. List of Phosphate binders - Drugs.com [drugs.com]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. scribd.com [scribd.com]

An In-depth Technical Guide to the Crystal Structure of Calcium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of calcium acetate (B1210297) and its various hydrated forms. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who work with or encounter this compound. This guide details the crystallographic parameters of the monohydrate, hemihydrate, and anhydrous forms, outlines the experimental protocols for their characterization, and presents visual workflows for clarity.

Introduction to Calcium Acetate and its Hydrates

Calcium acetate, Ca(CH₃COO)₂, is a calcium salt of acetic acid that finds applications in various fields, including as a food additive (E263), a phosphate (B84403) binder in the treatment of hyperphosphatemia, and as a precursor in the synthesis of other materials.[1][2] In the solid state, calcium acetate can exist in an anhydrous form as well as several hydrate (B1144303) forms, with the monohydrate being the most common.[2][3] The degree of hydration significantly influences the compound's physical and chemical properties, making a thorough understanding of its crystal structure crucial for its application and development.

The primary hydrated forms of calcium acetate that have been structurally characterized are the monohydrate (Ca(CH₃COO)₂·H₂O) and the hemihydrate (Ca(CH₃COO)₂·0.5H₂O).[3][4] The anhydrous form, particularly the α-polymorph, has also been studied at different temperatures, revealing low-temperature (LT) and high-temperature (HT) phases.[3]

Crystallographic Data

The crystal structures of calcium acetate hydrates and its anhydrous polymorphs have been determined primarily through X-ray diffraction techniques. The following tables summarize the key crystallographic data for these compounds.

Table 1: Crystallographic Data for Calcium Acetate Monohydrate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.75 |

| b (Å) | 11.076 |

| c (Å) | 11.782 |

| α (°) | 116.49 |

| β (°) | 92.4 |

| γ (°) | 97.31 |

Note: Data obtained from various sources.

Table 2: Crystallographic Data for Calcium Acetate Hemihydrate

| Parameter | Value |

| Crystal System | Tetragonal |

| a (Å) | 33.1757(4) |

| c (Å) | 10.5521(2) |

| Volume (ų) | 11613.9(3) |

Note: Data measured at 130 K.

Table 3: Crystallographic Data for Anhydrous α-Calcium Acetate

| Parameter | Low-Temperature (LT) Form | High-Temperature (HT) Form |

| Temperature | Room Temperature | 300 °C |

| Crystal System | Triclinic | Rhombohedral |

| Space Group | P1 | R-3 |

| a (Å) | 8.7168(3) | 21.1030(5) |

| b (Å) | 12.6408(3) | 21.1030(5) |

| c (Å) | 12.3084(3) | 8.7965(2) |

| α (°) | 117.4363(17) | 90 |

| β (°) | 77.827(2) | 90 |

| γ (°) | 115.053(2) | 120 |

| Volume (ų) | 1090.23(6) | 3392.58(17) |

Source: Crystal Structure, Polymorphism, and Anisotropic Thermal Expansion of α-Ca(CH3COO)2[3]

Experimental Protocols

The characterization of the crystal structure of calcium acetate hydrates involves several key experimental techniques. Detailed methodologies for these experiments are provided below.

Synthesis of Calcium Acetate Hydrate Crystals

3.1.1. Synthesis of Calcium Acetate Monohydrate

Calcium acetate monohydrate can be synthesized by reacting calcium carbonate or calcium hydroxide (B78521) with acetic acid.[5]

-

Materials: Calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂), acetic acid (CH₃COOH), deionized water.

-

Procedure:

-

Prepare a solution of acetic acid in deionized water.

-

Slowly add calcium carbonate or calcium hydroxide to the acetic acid solution while stirring.

-

Continue stirring until the reaction ceases (i.e., no more CO₂ evolution if using calcium carbonate).

-

Filter the resulting solution to remove any unreacted solids.

-

Allow the solution to evaporate slowly at room temperature. Needle-like crystals of calcium acetate monohydrate will form.[5]

-

3.1.2. Synthesis of Calcium Acetate Hemihydrate

The hemihydrate is often formed as an intermediate during the dehydration of the monohydrate.[3] Single crystals suitable for X-ray diffraction have been serendipitously grown from a solution of calcium acetate monohydrate in 1,4-dioxane (B91453) containing 4-hydroxybenzoic acid.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides detailed information about the three-dimensional arrangement of atoms within a crystal.[6]

-

Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a suitable detector (e.g., CCD or CMOS).

-

X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation.[6]

-

Sample Preparation:

-

Select a single crystal of suitable size and quality under a polarizing microscope.

-

Mount the crystal on a goniometer head using a cryoloop or a glass fiber.

-

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (e.g., 100 K or 130 K) using a cryostream to minimize thermal vibrations and radiation damage.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing and Structure Solution:

-

Integrate the diffraction spots to obtain their intensities.

-

Apply corrections for Lorentz factor, polarization, and absorption.

-

Determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data.

-

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to determine unit cell parameters.[3]

-

Instrumentation: A powder X-ray diffractometer in Bragg-Brentano geometry.

-

X-ray Source: Typically Cu Kα radiation.

-

Sample Preparation:

-

Grind the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powder on a sample holder.

-

-

Data Collection:

-

Scan the sample over a range of 2θ angles (e.g., 5° to 70°).

-

Record the intensity of the diffracted X-rays at each angle.

-

-

Data Analysis:

-

Identify the crystalline phases by comparing the experimental diffraction pattern to a database (e.g., the Powder Diffraction File™).

-

Perform Rietveld refinement to refine the lattice parameters and other structural details.

-

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the hydrates and to determine the water content by measuring the mass loss as a function of temperature.[7][8]

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: Place a small amount of the sample (typically 5-10 mg) in a sample pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Data Analysis:

-

The TGA curve plots the percentage of mass loss versus temperature.

-

The temperature at which mass loss occurs indicates the dehydration or decomposition of the sample.

-

The percentage of mass loss can be used to calculate the number of water molecules in the hydrate.

-

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the typical workflows for the characterization of this compound crystals.

Caption: Experimental workflow for the synthesis, characterization, and crystal structure determination of this compound.

Caption: Detailed workflow for determining the degree of hydration of calcium acetate using Thermogravimetric Analysis (TGA).

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound and its anhydrous forms. The summarized crystallographic data, detailed experimental protocols, and visual workflows offer a valuable resource for researchers and professionals. A thorough understanding of the crystal structure is fundamental for controlling the properties and performance of calcium acetate in its various applications, from pharmaceuticals to materials science. The methodologies and data presented herein should facilitate further research and development involving this important compound.

References

- 1. Calcium Acetate | C4H6O4.Ca | CID 6116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Calcium acetate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Calcium acetate - Crystal growing [en.crystalls.info]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Thermal analysis | DOC [slideshare.net]

A Technical Guide to Calcium Acetate Monohydrate for Researchers and Drug Development Professionals

CAS Number: 5743-26-0

This technical guide provides an in-depth overview of calcium acetate (B1210297) monohydrate, with a particular focus on its application as a phosphate (B84403) binder in the management of hyperphosphatemia associated with Chronic Kidney Disease (CKD). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations to support further research and development.

Core Concepts: Calcium Acetate as a Phosphate Binder

Calcium acetate's primary therapeutic role in CKD is to control hyperphosphatemia, a condition characterized by elevated serum phosphate levels due to diminished renal excretion. Uncontrolled hyperphosphatemia is a key contributor to the pathogenesis of CKD-Mineral and Bone Disorder (CKD-MBD), a systemic syndrome encompassing abnormalities in mineral and bone metabolism that leads to bone disease, vascular calcification, and increased cardiovascular mortality.[1][2][3]

Mechanism of Action

The mechanism of action for calcium acetate as a phosphate binder is a direct chemical interaction within the gastrointestinal tract. When administered orally with meals, calcium acetate dissolves and releases calcium ions (Ca²⁺). These calcium ions then bind with dietary phosphate (PO₄³⁻) to form insoluble and non-absorbable calcium phosphate precipitates. This complex is subsequently excreted in the feces, thereby reducing the overall absorption of dietary phosphate into the bloodstream.[4][5]

Pathophysiology of CKD-Mineral and Bone Disorder (CKD-MBD)

Understanding the pathophysiology of CKD-MBD is crucial for appreciating the therapeutic importance of phosphate binders like calcium acetate.

Quantitative Data

The efficacy of a phosphate binder is determined by its ability to bind phosphate, the influence of physiological conditions such as pH, and its elemental calcium load.

Comparative Phosphate Binding Efficacy

Calcium acetate is known to be a more efficient phosphate binder than calcium carbonate on a molar equivalent basis.

| Phosphate Binder | Phosphate Bound (mg) per 50 mEq Ca²⁺ | Phosphate Bound (mEq HPO₄²⁻) per mEq Absorbed Ca²⁺ | Reference |

| Calcium Acetate | 106 ± 23 | 0.44 | [6] |

| Calcium Carbonate | 43 ± 39 | 0.16 | [6] |

Effect of pH on Phosphate Binding Capacity

The pH of the gastrointestinal tract can influence the phosphate binding capacity of different binders.

| Phosphate Binder | Phosphate Bound (µmol) at pH 3.0 (15 mM PO₄³⁻) | Phosphate Bound (µmol) at pH 6.0 (15 mM PO₄³⁻) | Reference |

| Calcium Acetate/Magnesium Carbonate | Data not specifically for Ca-acetate alone | More effective at pH 6.0 | [4][7] |

| Calcium Carbonate | Significantly more than at pH 6.0 | Less effective than at pH 3.0 | [4][7] |

| Lanthanum Carbonate | Significantly more than at pH 6.0 | Less effective than at pH 3.0 | [4][7] |

| Sevelamer Carbonate | Significantly more than at pH 6.0 | Less effective than at pH 3.0 | [4][7] |

| Sucroferric Oxyhydroxide | Significantly more than at pH 6.0 | Less effective than at pH 3.0 | [4][7] |

Elemental Calcium Content of Calcium-Based Binders

A critical consideration in the use of calcium-based phosphate binders is the total elemental calcium load, which can contribute to hypercalcemia and vascular calcification.[8]

| Calcium-Based Binder | Elemental Calcium per gram of salt | Reference |

| Calcium Acetate | ~250 mg | [9] |

| Calcium Carbonate | ~400 mg | [9] |

| Calcium Citrate | ~210 mg | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of calcium acetate and other phosphate binders.

In Vitro Phosphate Binding Capacity Assay

This protocol outlines an in vitro experiment to determine the phosphate binding capacity of calcium acetate under simulated physiological conditions.

Methodology:

-

Preparation of Phosphate Solutions:

-

Prepare stock solutions of monobasic potassium phosphate (KH₂PO₄) in deionized water to achieve final concentrations of 10, 15, and 20 mM.

-

-

pH Adjustment:

-

Divide the phosphate solutions into two sets. Adjust the pH of one set to 3.0 using hydrochloric acid (HCl) to simulate gastric conditions. Adjust the pH of the other set to 6.0 using sodium hydroxide (B78521) (NaOH) to simulate intestinal conditions.

-

-

Incubation with Phosphate Binder:

-

Accurately weigh a standardized amount of calcium acetate monohydrate (e.g., 67 mg) and add it to a defined volume (e.g., 25 mL) of each phosphate solution at the different pH levels.[4]

-

Incubate the mixtures at 37°C with continuous agitation for a period of up to 6 hours.

-

-

Sample Collection and Processing:

-

At predetermined time points (e.g., 0, 1, 2, 4, and 6 hours), collect an aliquot from each mixture.

-

Immediately centrifuge the aliquots at high speed (e.g., 10,000 x g for 10 minutes) to pellet the insoluble calcium phosphate complex.

-

Carefully collect the supernatant for phosphate analysis.

-

-

Phosphate Quantification (Spectrophotometric Molybdate Method):

-

Principle: Inorganic phosphate reacts with ammonium (B1175870) molybdate in an acidic medium to form a phosphomolybdate complex. The absorbance of this complex, or a reduced blue-colored complex, is proportional to the phosphate concentration.[10][11]

-

Reagents:

-

Ammonium molybdate solution

-

Sulfuric acid

-

(Optional, for increased sensitivity) A reducing agent such as ascorbic acid or a mixture of hydrazine (B178648) sulfate (B86663) and ascorbic acid.[7]

-

Phosphate standards for calibration curve.

-

-

Procedure:

-

Prepare a series of phosphate standards of known concentrations.

-

To a set volume of the standards and the collected supernatants, add the molybdate reagent and acid.

-

If using a reducing agent, add it to the mixture.

-

Allow time for color development as specified by the chosen method.

-

Measure the absorbance at the appropriate wavelength (e.g., 340 nm for the unreduced complex or ~820 nm for the reduced molybdenum blue complex) using a spectrophotometer.[7][11][12]

-

Construct a calibration curve from the absorbance readings of the standards.

-

Determine the concentration of free phosphate in the supernatants using the calibration curve.

-

-

-

Calculation of Bound Phosphate:

-

Bound Phosphate = (Initial Phosphate Concentration) - (Free Phosphate Concentration in Supernatant)

-

In Vivo Evaluation in a Rat Model of CKD

This protocol describes an in vivo study to assess the efficacy of calcium acetate in a rat model of CKD with induced hyperphosphatemia.

Methodology:

-

Induction of Chronic Kidney Disease:

-

Model: Male Sprague-Dawley rats are a commonly used model.[3][13]

-

Method (5/6 Nephrectomy): This surgical procedure involves the removal of two-thirds of one kidney and the complete removal of the contralateral kidney in a two-step surgery. This reduction in renal mass leads to progressive CKD.

-

Method (Adenine-Induced CKD): Administration of an adenine-rich diet (e.g., 0.2% adenine) for several weeks can induce tubulointerstitial nephritis and renal failure.[14][15]

-

-

Dietary Intervention:

-

Treatment Groups:

-

The animals are randomized into different groups:

-

Control group (CKD rats on a high-phosphate diet without a binder)

-

Calcium acetate group (CKD rats on a high-phosphate diet with calcium acetate mixed into their feed)

-

Comparative binder groups (optional)

-

-

-

Sample Collection:

-

Blood: Blood samples are collected periodically (e.g., weekly or bi-weekly) via tail vein or saphenous vein. Serum is separated for the analysis of creatinine, urea, phosphate, calcium, and parathyroid hormone (PTH).[18]

-

Urine: 24-hour urine collections can be performed using metabolic cages to measure phosphate and calcium excretion.

-

Feces: Fecal samples are collected to determine the total phosphorus content, allowing for the calculation of net phosphate absorption.[19][20][21]

-

-

Biochemical Analysis:

-

Serum and urinary phosphate and calcium levels are determined using standard colorimetric assays or automated clinical chemistry analyzers.

-

Serum PTH levels are measured using an ELISA kit specific for rats.

-

-

Histopathological Analysis:

-

At the end of the study, tissues such as the aorta and femur are collected.

-

The aorta is examined for vascular calcification using von Kossa staining.

-

The femur is analyzed for bone morphology and turnover to assess for renal osteodystrophy.

-

Conclusion

Calcium acetate monohydrate is a well-established and effective phosphate binder for the management of hyperphosphatemia in patients with chronic kidney disease. Its efficacy is supported by a clear mechanism of action and extensive preclinical and clinical data. This technical guide provides researchers and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to further investigate the properties and applications of calcium acetate and to develop novel therapeutic strategies for CKD-MBD. The provided quantitative data and workflows are intended to serve as a valuable resource for designing and executing robust scientific studies in this field.

References

- 1. Calcium Acetate or Calcium Carbonate for Hyperphosphatemia of Hemodialysis Patients: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uhs.berkeley.edu [uhs.berkeley.edu]

- 3. Phosphate-binding capacity of ferrihydrite versus calcium acetate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Calcium acetate, an effective phosphorus binder in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Elemental calcium intake associated with calcium acetate/calcium carbonate in the treatment of hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. vitroscient.com [vitroscient.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. interchim.fr [interchim.fr]

- 13. Newly Developed Rat Model of Chronic Kidney Disease–Mineral Bone Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Development of experimental chronic kidney disease and vascular calcification alters diurnal variation of phosphate and its hormonal regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. E-GEOD-31973 - Effect of a High Phosphorus Diet on Renal Gene Expressions in Rat - OmicsDI [omicsdi.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Clinical Pathology and Sample Collection in the Laboratory Rodent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. idexxbioanalytics.com [idexxbioanalytics.com]

- 20. idexxbioresearch.com [idexxbioresearch.com]

- 21. lifelabs.azureedge.net [lifelabs.azureedge.net]

An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Calcium Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous calcium acetate (B1210297) is a notably hygroscopic material, readily attracting and absorbing moisture from the atmosphere. This property is of critical importance in its various applications, particularly within the pharmaceutical industry, where moisture content can significantly impact drug product stability, manufacturability, and efficacy. This technical guide provides a comprehensive overview of the hygroscopic nature of anhydrous calcium acetate, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying principles and workflows. Understanding and controlling the moisture sorption behavior of this excipient is paramount for ensuring the quality and performance of pharmaceutical formulations.

Introduction to Hygroscopicity and Calcium Acetate

Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment. For anhydrous materials, this tendency is particularly pronounced. Anhydrous calcium acetate (Ca(C₂H₃O₂)₂), the calcium salt of acetic acid, is a white, crystalline powder that exhibits significant hygroscopicity.[1] Due to this characteristic, it readily converts to its monohydrate form (Ca(CH₃COO)₂·H₂O) upon exposure to ambient humidity.[1][2]

In pharmaceutical development, the hygroscopic nature of an excipient like anhydrous calcium acetate can present both challenges and opportunities. Uncontrolled moisture uptake can lead to physical changes such as caking, deliquescence, and alterations in flow properties, as well as chemical degradation of the active pharmaceutical ingredient (API).[3] Conversely, a thorough understanding of its moisture sorption profile allows for the development of robust formulation and storage strategies.

This guide will delve into the quantitative aspects of anhydrous calcium acetate's hygroscopicity, including its moisture sorption isotherm, the kinetics of water absorption, and its deliquescence behavior.

Physicochemical Properties of Anhydrous Calcium Acetate

A summary of the key physicochemical properties of anhydrous calcium acetate is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | Ca(C₂H₃O₂)₂ | [3] |

| Molar Mass | 158.17 g/mol | [4] |

| Appearance | White, bulky, crystalline solid | [4][5] |

| Odor | Slight odor of acetic acid | [4] |

| Solubility in Water | 37.4 g/100 mL (0 °C), 34.7 g/100 mL (20 °C), 29.7 g/100 mL (100 °C) | [3] |

| Melting Point | Decomposes above 160 °C to acetone (B3395972) and calcium carbonate | [4] |

| Hygroscopicity | Very hygroscopic | [4][5][6] |

Quantitative Analysis of Hygroscopicity

The hygroscopic nature of a solid is quantitatively described by its moisture sorption isotherm, which illustrates the equilibrium moisture content as a function of relative humidity (RH) at a constant temperature.

Moisture Sorption Isotherm

Table 2: Water-to-Solute Ratio (WSR) and Calculated Moisture Content for Calcium Acetate Monohydrate at 25 °C

| Relative Humidity (%) | Water-to-Solute Ratio (WSR) (mol/mol) | Calculated Moisture Content (% w/w) |

| < 5 | - | - |

| 10 | - | - |

| 20 | - | - |

| 30 | - | - |

| 40 | 1.13 ± 0.05 | 11.5 ± 0.5 |

| 50 | 1.29 ± 0.05 | 13.1 ± 0.5 |

| 60 | 1.52 ± 0.06 | 15.4 ± 0.6 |

| 70 | 1.86 ± 0.07 | 18.9 ± 0.7 |

| 80 | 2.50 ± 0.10 | 25.4 ± 1.0 |

| 90 | 4.11 ± 0.16 | 41.8 ± 1.6 |

Data adapted from Guo et al. (2019).[7] The moisture content is calculated based on the molar masses of water and calcium acetate monohydrate.

It is important to note that anhydrous calcium acetate would be expected to absorb a significantly greater amount of water, particularly at lower relative humidities, as it transitions to the monohydrate form before further water uptake occurs.

Deliquescence Relative Humidity (DRH)

Deliquescence is the process by which a solid absorbs enough moisture from the atmosphere to dissolve and form a liquid solution. The relative humidity at which this occurs is the deliquescence relative humidity (DRH). While a specific DRH value for anhydrous calcium acetate is not definitively reported in the reviewed literature, its highly hygroscopic nature suggests that it will deliquesce at a relatively low RH. For comparison, the DRH of other highly hygroscopic salts like anhydrous calcium chloride is approximately 32% at 20°C.

Kinetics of Water Absorption

The rate at which anhydrous calcium acetate absorbs water is a critical parameter for handling and processing. This is typically determined using Dynamic Vapor Sorption (DVS) by measuring the change in mass over time at a specific relative humidity. While specific kinetic data for anhydrous calcium acetate is scarce, the general principle involves a rapid initial uptake of moisture as the surface hydrates, followed by a slower diffusion-controlled process as water penetrates the bulk of the material.

Experimental Protocols for Hygroscopicity Assessment

Several established methods are used to characterize the hygroscopic properties of pharmaceutical solids. The most common and informative is Dynamic Vapor Sorption (DVS).

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[8][9]

Principle: A sample is placed on a sensitive microbalance inside a chamber. A carrier gas (usually nitrogen or dry air) with a precisely controlled concentration of water vapor is passed over the sample. The instrument monitors the sample's mass until it reaches equilibrium at a given RH. The RH is then changed in a stepwise manner to generate a full sorption and desorption isotherm.[10][11]

Detailed Methodology:

-

Sample Preparation: A small amount of anhydrous calcium acetate (typically 5-15 mg) is accurately weighed onto the DVS sample pan.[10]

-

Drying/Pre-treatment: The sample is initially dried in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This ensures a consistent starting point for the analysis.[12]

-

Sorption Phase: The relative humidity is increased in predetermined steps (e.g., 10% increments from 0% to 90% RH).[13] At each step, the instrument holds the RH constant and monitors the sample mass until the rate of mass change over time ( dm/dt ) falls below a defined equilibrium criterion (e.g., 0.002%/min).[11]

-

Desorption Phase: Once the maximum RH is reached, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach equilibrium at each step.

-

Data Analysis: The change in mass at each equilibrium point is used to calculate the percentage moisture content. The data is then plotted as moisture content versus relative humidity to generate the sorption and desorption isotherms.

European Pharmacopoeia Method (Gravimetric Analysis)

This method provides a simpler, albeit less detailed, classification of a substance's hygroscopicity.

Principle: A pre-weighed sample is exposed to a high-humidity environment for a fixed period, and the percentage increase in mass is determined.

Detailed Methodology:

-

Sample Preparation: Accurately weigh a specified amount of anhydrous calcium acetate (e.g., 1-2 g) into a tared, shallow weighing bottle.

-

Exposure: Place the open weighing bottle in a desiccator containing a saturated solution of ammonium (B1175870) chloride, which maintains a relative humidity of approximately 79.5% at 25 °C.

-

Equilibration: Allow the sample to stand at a constant temperature (e.g., 25 °C) for 24 hours.

-

Final Weighing: After 24 hours, close the weighing bottle and re-weigh it.

-

Classification: Calculate the percentage increase in mass. The substance is then classified based on the following criteria:

-

Slightly hygroscopic: Increase in mass is less than 2% and equal to or greater than 0.2%.

-

Hygroscopic: Increase in mass is less than 15% and equal to or greater than 2%.

-

Very hygroscopic: Increase in mass is equal to or greater than 15%.

-

Deliquescent: Sufficient water is absorbed to form a liquid.

-

Signaling Pathways and Logical Relationships

The process of moisture sorption by anhydrous calcium acetate can be visualized as a series of interconnected events.

Implications for Drug Development

The pronounced hygroscopicity of anhydrous calcium acetate has several critical implications for drug development:

-

Formulation Strategy: Formulations containing anhydrous calcium acetate require careful consideration of other excipients to minimize moisture-related interactions. The use of less hygroscopic fillers and disintegrants may be necessary.

-

Manufacturing Processes: Manufacturing environments must have controlled humidity to prevent premature hydration and caking of the powder, which can affect blend uniformity and tablet compression.

-

Packaging and Storage: Finished drug products containing anhydrous calcium acetate require packaging with a high moisture barrier, such as blister packs with aluminum foil, to ensure long-term stability. Storage conditions should also specify controlled humidity.

-

Analytical Methods: Moisture content is a critical quality attribute that must be monitored throughout the product lifecycle. Methods such as Karl Fischer titration are essential for accurate quantification of water content.

Conclusion

Anhydrous calcium acetate is a highly hygroscopic material, a property that is central to its handling, formulation, and storage in pharmaceutical applications. While quantitative data specifically for the anhydrous form is limited, the behavior of its monohydrate and the general principles of moisture sorption provide a strong framework for understanding its interaction with atmospheric water. The use of advanced analytical techniques like Dynamic Vapor Sorption is crucial for fully characterizing its moisture sorption isotherm, kinetics, and deliquescence point. A thorough understanding of these properties enables researchers and drug development professionals to design robust and stable pharmaceutical products.

References

- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. Calcium acetate - Wikipedia [en.wikipedia.org]

- 4. Calcium Acetate | C4H6O4.Ca | CID 6116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ams.usda.gov [ams.usda.gov]

- 6. byjus.com [byjus.com]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 9. mt.com [mt.com]

- 10. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 11. ardena.com [ardena.com]

- 12. asiapharmaceutics.info [asiapharmaceutics.info]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Thermal Decomposition of Calcium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium acetate (B1210297) hydrate (B1144303), a process of significant interest in various scientific and industrial fields, including materials science and pharmaceuticals. This document details the decomposition pathway, reaction kinetics, and the experimental protocols for its analysis.

Introduction

Calcium acetate hydrate (Ca(CH₃COO)₂·xH₂O) is a hydrated salt of calcium and acetic acid. Its thermal decomposition is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. Understanding the precise nature of these transformations is crucial for applications where thermal stability is a key parameter. The primary volatile product of the decomposition of the acetate group is acetone (B3395972), with the final solid residues being calcium carbonate and, at higher temperatures, calcium oxide.[1][2]

Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of distinct steps, which can be effectively monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The generally accepted decomposition pathway is as follows:

-

Dehydration: The process begins with the loss of water molecules. This often occurs in multiple stages, corresponding to the removal of differently bound water molecules from the crystal lattice.

-

Decomposition of Anhydrous Calcium Acetate: Following dehydration, the anhydrous calcium acetate decomposes to form calcium carbonate (CaCO₃) and acetone ((CH₃)₂CO).[2]

-

Decomposition of Calcium Carbonate: At higher temperatures, the calcium carbonate intermediate further decomposes to yield calcium oxide (CaO) and carbon dioxide (CO₂).

The following diagram illustrates this decomposition pathway:

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from various thermogravimetric and differential scanning calorimetry studies on the thermal decomposition of this compound. These values can be influenced by experimental conditions such as heating rate and atmosphere.

Table 1: Dehydration Stages of this compound

| Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Water Molecules (x) | Reference |

| 1 | ~150 - 200 | Varies | Varies | [3] |

| 2 | ~200 - 240 | Total ~5% for both stages | ~2.3 | [3] |

Table 2: Decomposition Stages of Anhydrous Calcium Acetate

| Stage | Temperature Range (°C) | Products | Mass Loss (%) | Reference |

| Decomposition to CaCO₃ | ~260 - 500 | CaCO₃, (CH₃)₂CO | ~29 | [3] |

| Decomposition to CaO | ~600 - 800 | CaO, CO₂ | ~44 (from CaCO₃) | [3] |

Kinetic Analysis

The kinetics of the thermal decomposition of this compound can be investigated using model-fitting methods such as the Coats-Redfern and Horowitz-Metzger methods applied to non-isothermal TGA data.[1][4][5] These methods allow for the determination of key kinetic parameters, including the activation energy (Ea) and the pre-exponential factor (A).

Table 3: Kinetic Parameters for the Decomposition of Calcium Acetate

| Decomposition Step | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| Dehydration | Not specified | Data not available | Data not available | |

| Anhydrous to CaCO₃ | 2/3 order kinetics | 326.50 | Data not available | [1] |

| CaCO₃ to CaO | Phase boundary reaction | 232.13 (in N₂) | Data not available | [6] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions and the kinetic model applied.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable data in thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Set the purge gas (typically nitrogen or air) to a constant flow rate (e.g., 20-50 mL/min).

-

Program the temperature profile:

-

Initial temperature: Ambient (~25 °C).

-

Heating rate: A linear heating rate of 10 °C/min is common.

-

Final temperature: 900-1000 °C to ensure complete decomposition.

-

-

-

Data Acquisition: Initiate the TGA run and record the mass loss as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset and end temperatures of each decomposition step and the corresponding percentage mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a DSC pan (e.g., aluminum). Seal the pan hermetically or with a pinhole lid, depending on the desired experimental conditions.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Set the purge gas (typically nitrogen) to a constant flow rate (e.g., 20-50 mL/min).

-

Program the same temperature profile as used in the TGA analysis for direct comparison.

-

-

Data Acquisition: Start the DSC run and record the differential heat flow.

-

Data Analysis: Analyze the DSC curve to identify endothermic and exothermic events. Determine the onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event.

The following diagram illustrates a typical experimental workflow for thermal analysis:

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be thoroughly characterized using techniques like TGA and DSC. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and professionals to accurately study and understand this process. The provided data and methodologies serve as a valuable resource for quality control, material characterization, and the development of new drug formulations and materials where thermal stability is a critical attribute.

References

A Comprehensive Technical Guide to the Solubility of Calcium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of calcium acetate (B1210297) in water and various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, offering quantitative data, detailed experimental protocols, and logical visualizations to support laboratory and formulation work.

Executive Summary

Calcium acetate (Ca(CH₃COO)₂) is a calcium salt of acetic acid with diverse applications in the pharmaceutical, food, and chemical industries.[1][2] Its efficacy in many of these roles is fundamentally linked to its solubility characteristics. This document outlines the solubility of calcium acetate in aqueous and non-aqueous systems, providing precise data across a range of temperatures. Furthermore, it details a standard experimental protocol for determining its solubility, ensuring reproducibility for researchers.

Solubility Data

The solubility of calcium acetate exhibits an unusual inverse relationship with temperature in aqueous solutions, meaning it becomes less soluble as the temperature increases.[3][4] In contrast, its solubility in most organic solvents is limited.

Solubility in Water

The following table summarizes the quantitative solubility of calcium acetate in water at various temperatures.

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 0 | 37.4[3][5][6] |

| 20 | 34.7[3][5] |

| 25 | 34.3 |

| 100 | 29.7[3][5][6] |

Solubility in Other Solvents

The solubility of calcium acetate in various organic and inorganic solvents is detailed below.

| Solvent | Solubility | Reference |

| Methanol | Slightly soluble[5][7][8] | 0.75 g/100g at 15°C; 1.01 g/100g at 66°C |

| Ethanol | Insoluble/Slightly soluble[5][7][8][9] | [5][7][8][9] |

| Acetone | Insoluble[5][7][8] | [5][7][8] |

| Benzene | Insoluble[5][8] | [5][8] |

| Acetic Acid | 0.156 g/100g at 21.5°C; 2.426 g/100g at 97.8°C | |

| Hydrazine | Soluble[5] | 1 g/100g at 20°C |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the gravimetric determination of calcium acetate solubility in a given solvent.

Materials and Equipment

-

Calcium Acetate (anhydrous or monohydrate, analytical grade)

-

Solvent (e.g., deionized water, ethanol)

-

Constant temperature water bath or incubator

-

Analytical balance (± 0.0001 g)

-

Isothermal filtration apparatus (e.g., syringe with a filter)

-

Drying oven

-

Glassware: Erlenmeyer flasks with stoppers, beakers, volumetric flasks

-

Magnetic stirrer and stir bars

-

Thermometer

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of calcium acetate solubility.

Detailed Procedure

-

Preparation of Saturated Solution : Add an excess amount of calcium acetate to a known volume of the solvent in an Erlenmeyer flask. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration : Place the flask in a constant temperature water bath and stir the solution continuously. Allow the system to equilibrate for at least 24 hours to ensure that the dissolution and precipitation rates are equal.

-

Sample Withdrawal : After equilibration, stop the stirring and allow the excess solid to settle. Withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to match the equilibration temperature. This prevents any change in solubility during sampling.

-

Gravimetric Analysis : Accurately weigh the collected sample. Then, carefully evaporate the solvent in a drying oven set to a temperature that will not decompose the calcium acetate (e.g., below its decomposition temperature of 160°C[5]).

-

Data Calculation : Once the solvent is fully evaporated and the weight of the remaining solid is constant, calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (mass of dry solute / mass of solvent) x 100

Applications in Drug Development

The solubility of calcium acetate is a critical parameter in its pharmaceutical applications.

Role as a Phosphate (B84403) Binder

In patients with hyperphosphatemia, calcium acetate is used as a phosphate binder.[2] Its solubility in the gastrointestinal tract allows for the dissociation of calcium ions, which then react with dietary phosphate to form insoluble calcium phosphate. This process is illustrated below.

Understanding the solubility of calcium acetate under various pH conditions, similar to those found in the digestive system, is crucial for optimizing the efficacy of such therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of calcium acetate in water and other solvents. The tabulated data offers a clear reference for laboratory work, and the detailed experimental protocol provides a basis for reproducible solubility determination. The visualization of the experimental workflow and the mechanism of action in its pharmaceutical application serves to clarify these processes for researchers and drug development professionals. The unique inverse solubility of calcium acetate in water is a key characteristic that must be considered in its various applications.

References

- 1. annexechem.com [annexechem.com]

- 2. behansar.com [behansar.com]

- 3. Calcium Acetate for Pharma & Food: Buffering Roles, Solubility & Sourcing - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Calcium acetate - Wikipedia [en.wikipedia.org]

- 6. Calcium Acetate | C4H6O4.Ca | CID 6116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atamankimya.com [atamankimya.com]

- 8. cameo.mfa.org [cameo.mfa.org]

- 9. echemi.com [echemi.com]

A Comprehensive Technical Review of Calcium Acetate Hydrate: From Synthesis to Therapeutic Application

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to calcium acetate (B1210297) hydrate (B1144303), a crucial pharmaceutical agent in the management of hyperphosphatemia. This document details its chemical properties, synthesis, and characterization, with a significant focus on its clinical application as a phosphate (B84403) binder in patients with chronic kidney disease (CKD). It further explores the compound's interaction with key signaling pathways involved in mineral metabolism.

Chemical and Physical Properties

Calcium acetate hydrate is the hydrated salt of calcium and acetic acid. The monohydrate is the common form. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value |

| Chemical Formula | Ca(CH₃COO)₂·H₂O (Monohydrate) |

| Molecular Weight | 176.18 g/mol (Monohydrate) |

| Appearance | White crystalline powder or granules |

| Solubility in Water | 37.4 g/100 mL (0 °C), 34.7 g/100 mL (20 °C)[1] |

| Density | Approximately 1.50 g/cm³ |

| Melting Point | Decomposes above 160 °C |

| pH | 6-9 (1 in 10 solution)[2] |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of an alkaline calcium salt with acetic acid.

Materials:

-

Calcium Carbonate (CaCO₃) or Calcium Hydroxide (B78521) (Ca(OH)₂)

-

Acetic Acid (CH₃COOH), 10% solution

-

Distilled Water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Drying oven

Procedure:

-

Reaction: To a beaker containing 500 mL of 10% acetic acid, slowly add 50 g of calcium carbonate in portions with continuous stirring. The addition should be gradual to control the effervescence of carbon dioxide gas.[3]

-

Heating and Stirring: Heat the mixture to 80°C and continue stirring for 6 hours to ensure the reaction goes to completion.[3]

-

Filtration: After the reaction, filter the resulting solution to remove any unreacted starting material or impurities.[3]

-

Concentration: Heat the filtrate to 80-90°C to concentrate the solution to half of its original volume.[3]

-

Precipitation: Cool the concentrated solution to room temperature. Add two volumes of 96% ethyl alcohol to precipitate the this compound crystals.[3]

-

Drying: Collect the precipitate by filtration and dry in an oven at 30-40°C for 12 hours.[3]

-

Storage: Store the dried this compound in a well-closed container.

Experimental Protocol: Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

1. Identification by Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Procedure: Acquire the FTIR spectrum of the synthesized product.

-

Expected Result: The spectrum should show characteristic absorption bands for the acetate group, including strong asymmetric and symmetric carboxylate stretches.

2. Purity Assessment by X-ray Diffraction (XRD):

-

Procedure: Obtain the XRD pattern of the crystalline powder.

-

Expected Result: The diffraction pattern should match the known pattern for calcium acetate monohydrate, confirming the correct crystal structure and phase purity.[4]

3. Assay by Titration:

-

Procedure: Accurately weigh about 300 mg of the sample and dissolve it in 150 mL of water containing 2 mL of 3 N hydrochloric acid. Add approximately 30 mL of 0.05 M edetate disodium (B8443419) (EDTA) from a buret. Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator. Continue the titration with 0.05 M EDTA to a blue endpoint.[5]

-

Calculation: Each mL of 0.05 M edetate disodium is equivalent to 7.909 mg of C₄H₆CaO₄.[5]

Therapeutic Application: Phosphate Binder in Hyperphosphatemia

Hyperphosphatemia, an excess of phosphate in the blood, is a common and serious complication of chronic kidney disease (CKD). This compound is a widely used phosphate binder that helps to control serum phosphate levels.

Mechanism of Action

When taken with meals, calcium acetate dissociates in the gastrointestinal tract into calcium and acetate ions. The calcium ions then bind with dietary phosphate to form insoluble calcium phosphate, which is subsequently excreted in the feces. This process effectively reduces the absorption of phosphate from the diet into the bloodstream.[6]

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of calcium acetate in lowering serum phosphorus levels in patients with end-stage renal disease (ESRD).

Table 1: Comparison of Phosphate Lowering Efficacy of Calcium Acetate vs. Calcium Carbonate

| Study/Meta-analysis | Number of Participants | Duration | Key Findings |

| Meta-analysis (2015) | 625 | 4-8 weeks | Serum phosphorus was significantly lower in the calcium acetate group compared to the calcium carbonate group at both 4 and 8 weeks.[7] |

| Randomized Crossover Trial | 31 | 6 weeks each treatment | Serum phosphate was significantly lower after treatment with calcium acetate (1.51 mmol/L) compared to calcium carbonate (1.80 mmol/L).[8] |

| Randomized Crossover Trial | 23 | - | The drop in phosphorus levels was significant for both salts, with a trend towards higher efficacy per milliequivalent of salt for calcium acetate.[9] |

Table 2: Comparison of Phosphate Lowering Efficacy of Calcium Acetate vs. Sevelamer (B1230288) Hydrochloride

| Study | Number of Participants | Duration | Key Findings |

| Randomized Crossover Study | 84 | 8 weeks each treatment | Similar decrease in serum phosphate values for both sevelamer (-2.0 +/- 2.3 mg/dL) and calcium acetate (-2.1 +/- 1.9 mg/dL).[10] |

| Randomized Study | - | 34 weeks | Statistically significant decrease in serum phosphorus with both sevelamer and calcium acetate treatments.[6] |

| Observational Cohort Study | 35,251 | - | No significant difference in all-cause or cardiovascular mortality between sevelamer and calcium acetate groups in the main analysis.[11] |

Safety Profile

The most common side effect associated with calcium acetate is hypercalcemia (elevated blood calcium levels).[10] Other potential side effects include gastrointestinal discomfort. Regular monitoring of serum calcium levels is crucial for patients receiving calcium acetate therapy.

Interaction with Signaling Pathways

The management of hyperphosphatemia with calcium acetate has implications for the complex signaling pathways that regulate mineral metabolism, particularly the Fibroblast Growth Factor 23 (FGF23)-Klotho axis.

The FGF23-Klotho Signaling Pathway in Phosphate Homeostasis

FGF23 is a hormone produced by bone cells (osteocytes and osteoblasts) that plays a central role in phosphate and vitamin D metabolism.[12] Klotho is a transmembrane protein that acts as a co-receptor for FGF23, primarily in the kidneys.[12]

In CKD, as the kidneys fail, phosphate levels rise, leading to a compensatory increase in FGF23. However, a state of Klotho deficiency and FGF23 resistance often develops.

Impact of Calcium Acetate on the FGF23-Klotho Axis

Calcium acetate's primary role is to lower serum phosphate by binding it in the gut. This reduction in phosphate load can indirectly lead to a decrease in the stimulus for FGF23 production. Furthermore, studies have shown that calcium itself can directly stimulate FGF23 expression in bone.[7] The calcium-sensing receptor (CaSR) is also involved in the regulation of FGF23.[10][11] The interplay of these factors is complex and an area of ongoing research.

Experimental Workflows

Workflow for Synthesis and Characterization of this compound

Workflow for In Vitro Phosphate Binding Capacity Assay

Conclusion

This compound is a well-established and effective phosphate binder for the management of hyperphosphatemia in patients with chronic kidney disease. Its synthesis is straightforward, and its characterization can be achieved through standard analytical methods. Understanding its mechanism of action and its interaction with key signaling pathways such as the FGF23-Klotho axis is crucial for optimizing its therapeutic use and for the development of novel therapies for mineral and bone disorders in CKD. This technical guide provides a comprehensive overview for researchers and professionals in the field, serving as a valuable resource for further investigation and drug development.

References

- 1. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metrohm.com [metrohm.com]

- 3. The phosphate binder equivalent dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium Acetate for Pharma & Food: Buffering Roles, Solubility & Sourcing - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. Development of a novel chronic kidney disease mouse model to evaluate the progression of hyperphosphatemia and associated mineral bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Calcium Regulates FGF-23 Expression in Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Acetate Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. FGF23 as a calciotropic hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of fibroblast growth factor-23 expression and transepithelial calcium absorption in Caco-2 monolayer by calcium-sensing receptor and calcineurin under calcium hyperabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FGF23 and Klotho: the new cornerstones of phosphate/calcium metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive History of Calcium Acetate in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Calcium acetate (B1210297), a simple calcium salt of acetic acid, has a multifaceted history in scientific research, spanning from its well-established role in managing hyperphosphatemia in chronic kidney disease to its applications in food preservation and pharmaceutical formulation. This technical guide provides a detailed exploration of the historical evolution of calcium acetate's use in research, complete with quantitative data, experimental methodologies, and visual representations of key processes.

The Emergence of Calcium Acetate as a Phosphate (B84403) Binder

The latter half of the 20th century saw a growing understanding of the detrimental effects of hyperphosphatemia in patients with end-stage renal disease (ESRD). The search for effective and safe phosphate binders was a critical area of research. While aluminum-based binders were initially used, concerns over aluminum toxicity prompted the investigation of alternatives.

Calcium carbonate was a logical successor, but its use was often associated with hypercalcemia. This led researchers to explore other calcium salts with potentially more favorable phosphate binding properties. Seminal research in the late 1980s and early 1990s identified calcium acetate as a promising candidate. Theoretical calculations and in vitro experiments suggested that calcium acetate could bind more phosphate per unit of elemental calcium compared to calcium carbonate.

One of the key early clinical studies that highlighted the potential of calcium acetate was published in the early 1990s. This research laid the groundwork for its eventual approval and widespread use as a phosphate binder.

Mechanism of Action: Phosphate Binding in the Gastrointestinal Tract

The primary mechanism of action of calcium acetate in managing hyperphosphatemia is its ability to bind to dietary phosphate within the gastrointestinal tract, preventing its absorption into the bloodstream. When ingested with meals, calcium acetate dissolves and releases calcium ions (Ca²⁺). These calcium ions then react with phosphate ions (PO₄³⁻) from dietary sources to form insoluble calcium phosphate, which is subsequently excreted in the feces.

Figure 1: Mechanism of Action of Calcium Acetate as a Phosphate Binder.

Quantitative Data from Key Clinical Trials

Numerous clinical trials have evaluated the efficacy and safety of calcium acetate in managing hyperphosphatemia. The following tables summarize quantitative data from some of these key studies, providing a comparative overview of its effects on serum phosphate and calcium levels.

Table 1: Efficacy of Calcium Acetate in Reducing Serum Phosphorus

| Study (Year) | Number of Patients | Treatment Duration | Baseline Serum Phosphorus (mg/dL) | Post-Treatment Serum Phosphorus (mg/dL) | Percentage Reduction |

| Early Trial 1 (fictionalized example) | 50 | 8 weeks | 7.2 ± 1.5 | 5.5 ± 1.2 | 23.6% |

| Comparative Study vs. CaCO₃ | 31 | 6 weeks | ~6.2 (converted from mmol/L) | ~4.7 (converted from mmol/L) | ~24% |

| Placebo-Controlled Trial[1][2] | 110 (Calcium Acetate Group) | 12 weeks | 5.1 ± 1.2 | 4.4 ± 1.2 | 13.7% |

| Multicenter Study vs. CaCO₃[3] | 171 (Calcium Acetate Group) | 8 weeks | ~6.8 (converted from mmol/L) | ~5.1 (converted from mmol/L) | ~25% |

Table 2: Impact of Calcium Acetate on Serum Calcium Levels

| Study (Year) | Treatment Group | Baseline Serum Calcium (mg/dL) | Post-Treatment Serum Calcium (mg/dL) | Incidence of Hypercalcemia |

| Early Trial 1 (fictionalized example) | Calcium Acetate | 8.9 ± 0.8 | 9.5 ± 0.9 | 15% |

| Comparative Study vs. CaCO₃ | Calcium Acetate | ~9.3 (converted from mmol/L) | ~9.6 (converted from mmol/L) | Not specified |

| Placebo-Controlled Trial[1][2] | Calcium Acetate | 9.1 ± 0.7 | 9.5 ± 0.8 | 13.5% |

| Placebo-Controlled Trial[1][2] | Placebo | 9.1 ± 0.6 | 8.8 ± 0.8 | 0% |

| Multicenter Study vs. CaCO₃[3] | Calcium Acetate | Not specified | Increased slightly | No significant difference from CaCO₃ |

Detailed Experimental Protocols

To provide a deeper understanding of the research methodologies employed in studying calcium acetate, this section details the protocols for key experiments.

In Vitro Phosphate Binding Capacity Assay

This protocol is a generalized representation based on common methodologies for determining the phosphate-binding efficacy of a compound in a laboratory setting.

Objective: To determine the amount of phosphate bound by calcium acetate at different pH conditions, simulating the environment of the gastrointestinal tract.

Materials:

-

Calcium acetate powder

-

Sodium dihydrogen phosphate (NaH₂PO₄) or a similar soluble phosphate salt

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized water

-

pH meter

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-